

# In-depth Technical Guide: Chemical Structure Elucidation of 1-(Methylsulfanyl)but-2-yne

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## Compound of Interest

Compound Name: 1-(Methylsulfanyl)but-2-yne

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Chemical Structure Elucidation of **1-(Methylsulfanyl)but-2-yne**

## Introduction

This document provides a comprehensive technical guide on the chemical structure elucidation of **1-(Methylsulfanyl)but-2-yne**. This compound, with the chemical formula  $C_5H_8S$ , incorporates two key functional groups: an internal alkyne and a thioether (methylsulfanyl group).<sup>[1]</sup> The elucidation of its structure relies on a combination of spectroscopic techniques and synthetic methodologies. This guide will detail the experimental protocols and data interpretation necessary for the unambiguous identification of this molecule.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(Methylsulfanyl)but-2-yne** is presented in Table 1.

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>8</sub> S	[1]
Molecular Weight	100.19 g/mol	[1]
Key Functional Groups	Alkyne, Thioether (Methylsulfanyl)	[1]

## Synthesis and Reaction Chemistry

The primary synthetic route to **1-(Methylsulfanyl)but-2-yne** involves the reaction of but-2-yne with methylsulfenyl chloride.[1] This electrophilic addition reaction forms the carbon-sulfur bond.

The chemical reactivity of **1-(Methylsulfanyl)but-2-yne** is characterized by the independent and cooperative actions of its alkyne and thioether functionalities. The alkyne can undergo reduction to the corresponding alkene or alkane.[1] The thioether can be oxidized to a sulfoxide or a sulfone.[1] A notable reaction is the deprotonation of the carbon adjacent to the sulfur atom using a strong base like butyllithium, which generates a lithiated species that can be used for further synthetic transformations.[1]

## Experimental Protocols

### Synthesis of 1-(Methylsulfanyl)but-2-yne

Materials:

- But-2-yne
- Methylsulfenyl chloride (CH<sub>3</sub>SCI)
- Anhydrous dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve but-2-yne in anhydrous DCM at -78 °C (dry ice/acetone bath).
- Slowly add a solution of methylsulfonyl chloride in anhydrous DCM to the stirred solution of but-2-yne.
- Maintain the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **1-(Methylsulfonyl)but-2-yne**.

## Spectroscopic Characterization

### 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Dissolve a sample of the purified compound in deuterated chloroform ( $\text{CDCl}_3$ ). Record the spectrum on a 400 MHz or higher NMR spectrometer.
- $^{13}\text{C}$  NMR: Dissolve a sample of the purified compound in  $\text{CDCl}_3$ . Record the spectrum on a 100 MHz or higher NMR spectrometer.

### 4.2.2. Infrared (IR) Spectroscopy

- Acquire the IR spectrum of a neat film of the purified compound on a Fourier-transform infrared (FTIR) spectrometer.

### 4.2.3. Mass Spectrometry (MS)

- Obtain the mass spectrum using an electron ionization (EI) source.

## Spectroscopic Data and Structure Elucidation

The structural elucidation of **1-(Methylsulfanyl)but-2-yne** is achieved through the detailed analysis of its spectroscopic data.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.8	Triplet	3H	-C≡C-CH <sub>3</sub>
~2.1	Singlet	3H	-S-CH <sub>3</sub>
~3.2	Quartet	2H	-S-CH <sub>2</sub> -

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

Chemical Shift (δ) (ppm)	Assignment
~4	-C≡C-CH <sub>3</sub>
~15	-S-CH <sub>3</sub>
~25	-S-CH <sub>2</sub> -
~75	-C≡C-CH <sub>3</sub>
~80	-CH <sub>2</sub> -C≡C-

### Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~2250	Weak-Medium	C≡C stretch (internal alkyne)
~2920-2980	Medium	C-H stretch (sp <sup>3</sup> )
~1450	Medium	C-H bend (CH <sub>3</sub> , CH <sub>2</sub> )

Note: The C≡C stretch of a nearly symmetrical internal alkyne can be weak or absent in the IR spectrum.

## Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

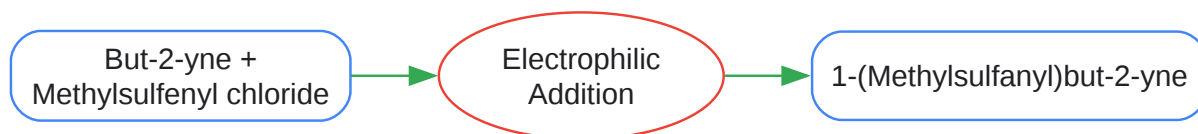
m/z	Interpretation
100	Molecular Ion [M] <sup>+</sup>
85	[M - CH <sub>3</sub> ] <sup>+</sup>
53	[M - SCH <sub>3</sub> ] <sup>+</sup>

## Visualizations

### Chemical Structure

Caption: Chemical structure of **1-(Methylsulfanyl)but-2-yne**.

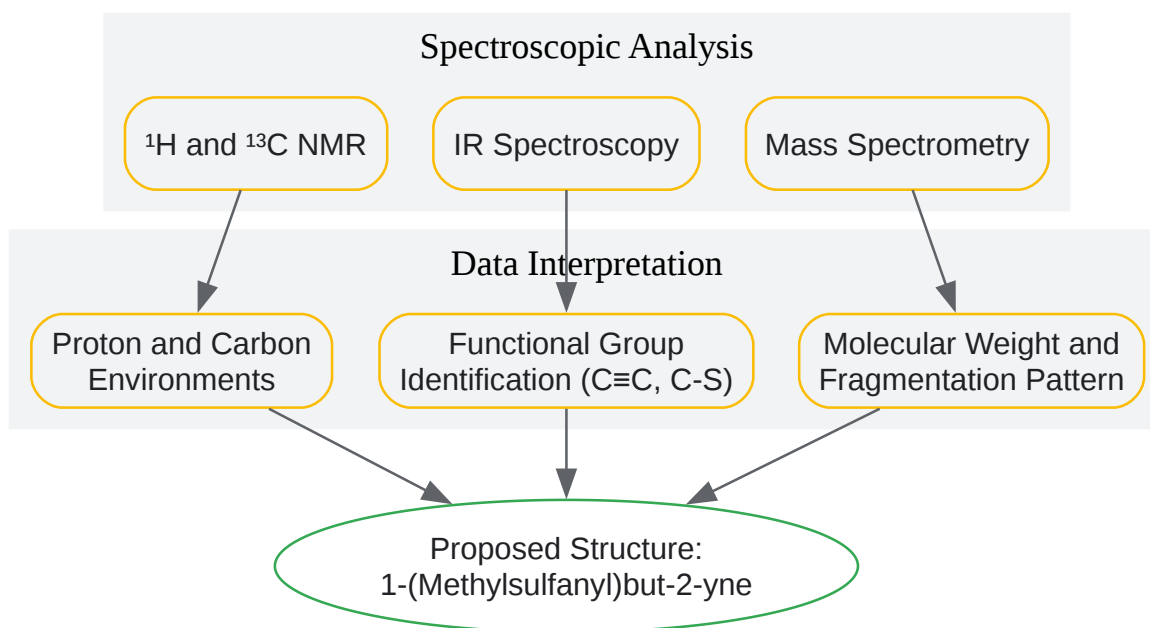
### Synthesis Workflow



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Caption: Synthetic workflow for **1-(Methylsulfanyl)but-2-yne**.

## Structure Elucidation Logic



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Caption: Logical workflow for structure elucidation.

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## References

- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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